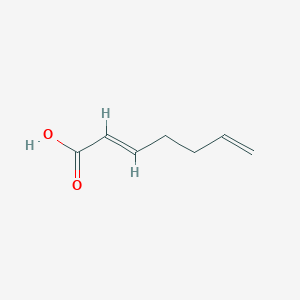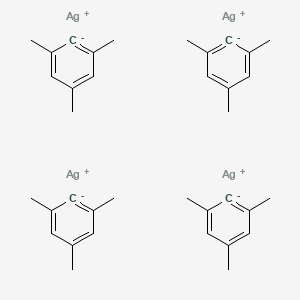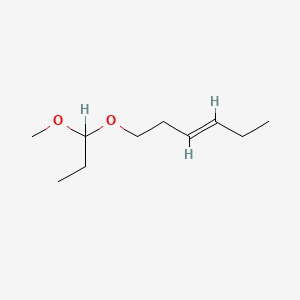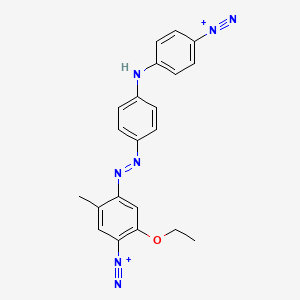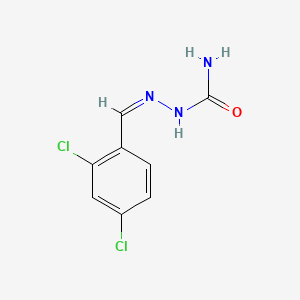
2,4-Dichlorobenzaldehyde semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichlorobenzaldehyde semicarbazone is an organic compound with the molecular formula C8H7Cl2N3O It is a derivative of semicarbazone, formed by the reaction of 2,4-dichlorobenzaldehyde with semicarbazide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorobenzaldehyde semicarbazone typically involves the reaction of 2,4-dichlorobenzaldehyde with semicarbazide hydrochloride in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion. The product is then isolated by filtration and recrystallized from a suitable solvent to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient mixing and temperature control. The product is purified through crystallization or other separation techniques to meet the required purity standards for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichlorobenzaldehyde semicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes or nitro compounds.
Reduction: Amines or hydrazines.
Substitution: Various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
2,4-Dichlorobenzaldehyde semicarbazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with antimicrobial or anticancer activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-dichlorobenzaldehyde semicarbazone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorobenzaldehyde: The parent compound, used in the synthesis of 2,4-dichlorobenzaldehyde semicarbazone.
2,6-Dichlorobenzaldehyde: A similar compound with chlorine atoms at different positions on the benzene ring.
2,4-Dichlorobenzylideneaminourea: Another derivative with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the semicarbazone moiety, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential antimicrobial and anticancer activities make it a valuable compound for various applications .
Propiedades
Número CAS |
62036-34-4 |
|---|---|
Fórmula molecular |
C8H7Cl2N3O |
Peso molecular |
232.06 g/mol |
Nombre IUPAC |
[(E)-(2,4-dichlorophenyl)methylideneamino]urea |
InChI |
InChI=1S/C8H7Cl2N3O/c9-6-2-1-5(7(10)3-6)4-12-13-8(11)14/h1-4H,(H3,11,13,14)/b12-4+ |
Clave InChI |
AZDUIBWEJAGLLG-UUILKARUSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Borabicyclo[3.3.1]nonane, 9-(2-propenyl)-](/img/structure/B1623642.png)
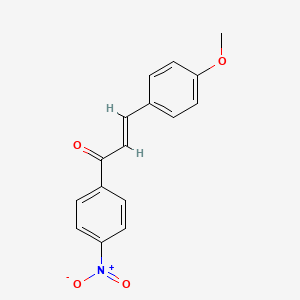
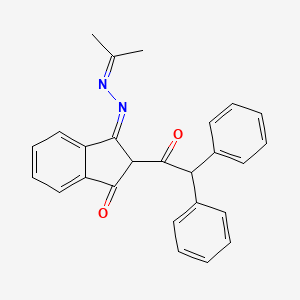
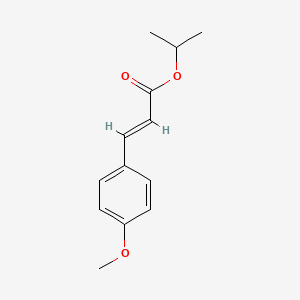

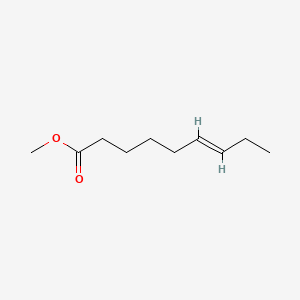
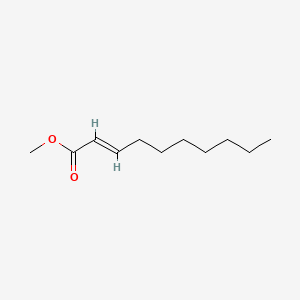
![[(Z)-(1,3-dihydroxy-2,2,5,5-tetramethylimidazolidin-4-ylidene)methyl]diazene](/img/structure/B1623652.png)

